molecular formula C13H16N2O2S B12186600 1-((2,3,5,6-tetramethylphenyl)sulfonyl)-1H-imidazole

1-((2,3,5,6-tetramethylphenyl)sulfonyl)-1H-imidazole

Cat. No.: B12186600
M. Wt: 264.35 g/mol
InChI Key: XRCBBRYAYVFYBA-UHFFFAOYSA-N
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Description

1-((2,3,5,6-tetramethylphenyl)sulfonyl)-1H-imidazole is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features an imidazole ring substituted with a sulfonyl group attached to a tetramethylphenyl moiety. The presence of multiple methyl groups and the sulfonyl group imparts distinct chemical characteristics to this compound, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((2,3,5,6-tetramethylphenyl)sulfonyl)-1H-imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with 2,3,5,6-tetramethylbenzenesulfonyl chloride and imidazole.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

    Catalysts and Reagents: A base such as triethylamine or pyridine is used to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The imidazole is added to a solution of 2,3,5,6-tetramethylbenzenesulfonyl chloride in the presence of the base. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors with precise temperature and pressure control.

    Continuous Flow Systems: To enhance efficiency and yield, continuous flow systems may be employed.

    Automated Purification: Industrial purification techniques such as high-performance liquid chromatography (HPLC) or automated crystallization systems are used to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-((2,3,5,6-tetramethylphenyl)sulfonyl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

1-((2,3,5,6-tetramethylphenyl)sulfonyl)-1H-imidazole finds applications in several scientific research areas:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-((2,3,5,6-tetramethylphenyl)sulfonyl)-1H-imidazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: Depending on the specific application, the compound can influence various biochemical pathways, such as those involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

1-((2,3,5,6-tetramethylphenyl)sulfonyl)-1H-imidazole can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds:

Uniqueness:

  • The presence of the imidazole ring in this compound imparts distinct electronic and steric properties, making it more versatile in chemical reactions compared to its analogs.
  • The tetramethylphenyl group enhances the compound’s stability and lipophilicity, which can be advantageous in various applications.

Properties

Molecular Formula

C13H16N2O2S

Molecular Weight

264.35 g/mol

IUPAC Name

1-(2,3,5,6-tetramethylphenyl)sulfonylimidazole

InChI

InChI=1S/C13H16N2O2S/c1-9-7-10(2)12(4)13(11(9)3)18(16,17)15-6-5-14-8-15/h5-8H,1-4H3

InChI Key

XRCBBRYAYVFYBA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)N2C=CN=C2)C)C

Origin of Product

United States

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